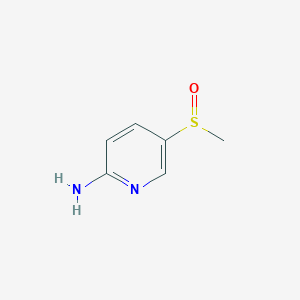

5-Methanesulfinylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfinylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVCOMPFOKUUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77619-01-3 | |

| Record name | 5-methanesulfinylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methanesulfinylpyridin 2 Amine and Its Precursors

Ring-Forming Reactions for Substituted Pyridines

The construction of the pyridine (B92270) ring itself can be achieved through various condensation and cycloaddition reactions. These methods are particularly useful for creating highly substituted pyridines from acyclic precursors.

Condensation Reactions: A common approach involves the condensation of carbonyl compounds, such as 1,5-dicarbonyls, with ammonia (B1221849) or its derivatives. baranlab.org While straightforward, this method may require subsequent oxidation to form the aromatic pyridine ring. baranlab.org

Cycloaddition Reactions: Diels-Alder reactions using 1-azadienes with alkenes or alkynes offer a powerful route to pyridines, though the reactivity of 1-azadienes can be a limitation. baranlab.org An alternative is the use of heterocyclic azadienes in inverse-demand Diels-Alder reactions. baranlab.org Another notable method is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov

Functionalization of Pre-existing Pyridine Cores

Direct functionalization of a pre-formed pyridine ring is a more common and often more efficient strategy for synthesizing specific derivatives. rsc.org

Electrophilic Substitution: Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is generally difficult. gcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophilic attack. gcwgandhinagar.com However, conversion of the pyridine to its N-oxide can activate the ring for electrophilic substitution. gcwgandhinagar.com

Nucleophilic Substitution: Pyridine is more reactive towards nucleophiles, particularly at the 2- and 4-positions. wikipedia.org The Chichibabin reaction, for instance, uses sodium amide to directly aminate the 2-position of pyridine. wikipedia.org The presence of a good leaving group, such as a halogen, facilitates nucleophilic substitution. wikipedia.org

Reactivity and Reaction Mechanisms of 5 Methanesulfinylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of 5-Methanesulfinylpyridin-2-amine is a complex process influenced by the directing effects of the existing substituents. The pyridine ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the amino group at the 2-position and the methanesulfinyl group at the 5-position significantly modifies this reactivity.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-aminopyridine (B139424), this would typically direct substitution to the 3- and 5-positions. Conversely, the sulfinyl group is a deactivating group, withdrawing electron density from the ring and making it less susceptible to electrophilic attack.

Nucleophilic Reactions at the Amine and Sulfinyl Centers

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. youtube.com This allows it to participate in a variety of nucleophilic substitution and addition reactions. For example, it can react with alkyl halides in an SN2 fashion, leading to alkylation of the amine. youtube.comyoutube.com It can also react with acyl chlorides or anhydrides to form the corresponding amides. wikipedia.org

The sulfinyl group, with its sulfur atom in an intermediate oxidation state, can also be subject to nucleophilic attack, particularly if activated. The nature of the nucleophile and reaction conditions will determine the outcome of such reactions.

A summary of potential nucleophilic reactions is presented in the table below.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Oxidation and Reduction Chemistry of the Sulfinyl Group

The sulfinyl group is a key functional group in this compound, and its sulfur atom can exist in various oxidation states. This allows for both oxidation and reduction reactions to occur at this center.

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using various oxidizing agents. This transformation converts the moderately electron-withdrawing sulfinyl group into a strongly electron-withdrawing sulfonyl group, which would significantly alter the electronic properties and reactivity of the pyridine ring.

Reduction: Conversely, the sulfinyl group can be reduced to a sulfide (B99878) (thioether). This transformation would change the electronic influence of the substituent from electron-withdrawing to electron-donating, thereby increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack.

The choice of oxidizing or reducing agent will be crucial in selectively targeting the sulfinyl group without affecting the other functional groups in the molecule.

Role of the Amine Group in Further Transformations

The primary amine group at the 2-position is a versatile handle for further chemical modifications of the this compound scaffold. wikipedia.org Its nucleophilic character allows for a range of derivatization reactions, which can be used to introduce new functional groups and build more complex molecular architectures.

Beyond simple alkylation and acylation, the amine group can participate in the formation of imines through condensation with aldehydes or ketones. It can also be a key participant in cyclization reactions to form fused heterocyclic systems. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the pyridine core. The ability of the amine to be diazotized and subsequently replaced opens up another avenue for introducing a wide variety of substituents.

Metal-Catalyzed Coupling Reactions Involving Pyridine-Amine Scaffolds

The 2-aminopyridine scaffold is a valuable building block in organic synthesis and is known to participate in various transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrogen atom of the pyridine ring and the amino group can act as directing groups, facilitating the coordination of the metal catalyst and promoting regioselective functionalization. rsc.orgresearchgate.net

Commonly employed cross-coupling reactions for aminopyridine derivatives include the Suzuki-Miyaura, Heck, and Sonogashira reactions. dntb.gov.ua For instance, a Suzuki-Miyaura coupling could be envisioned where a halogenated derivative of this compound is coupled with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. researchgate.net Similarly, Hiyama cross-coupling reactions, which utilize organosilanes, offer another effective method for C-C bond formation. mdpi.com

The table below summarizes some potential metal-catalyzed coupling reactions.

| Reaction Name | Coupling Partner | Catalyst | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig | Amine/Alcohol | Palladium | C-N/C-O |

| Hiyama | Organosilane | Palladium | C-C |

Tautomerism and Isomerization Studies

The 2-aminopyridine moiety of this compound can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is an important consideration as it can influence the molecule's reactivity and spectroscopic properties. For 2-aminopyridine itself, the amino form is generally the predominant tautomer. The presence of the methanesulfinyl group at the 5-position may have a subtle influence on this equilibrium.

Furthermore, the sulfinyl group introduces a stereocenter at the sulfur atom, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers. The study of the stereochemical properties and potential for isomerization at the sulfur center is an important aspect of its chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Methanesulfinylpyridin-2-amine, a combination of one-dimensional and two-dimensional NMR techniques would be utilized to assign the proton and carbon signals unequivocally.

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons of the pyridine (B92270) ring and the methyl group. The chemical shifts are influenced by the electronic effects of the substituents. The amino group at the C2 position is an electron-donating group, which typically shields the protons on the pyridine ring, causing them to appear at a higher field (lower ppm). Conversely, the methanesulfinyl group at the C5 position is electron-withdrawing, which deshields the ring protons, shifting them to a lower field (higher ppm).

The predicted ¹H NMR chemical shifts and coupling patterns are detailed in the table below. The protons on the pyridine ring (H-3, H-4, and H-6) would appear as distinct multiplets due to spin-spin coupling with neighboring protons. The methyl protons of the methanesulfinyl group are expected to appear as a singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 - 6.7 | d | J(H3-H4) ≈ 8.0 |

| H-4 | ~7.5 - 7.7 | dd | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.5 |

| H-6 | ~8.2 - 8.4 | d | J(H6-H4) ≈ 2.5 |

| -CH₃ | ~2.7 | s | - |

| -NH₂ | ~5.0 - 6.0 (broad) | s | - |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents in a manner similar to the protons. The carbon attached to the amino group (C-2) would be significantly shielded, while the carbon bearing the methanesulfinyl group (C-5) would be deshielded. The methyl carbon of the sulfoxide (B87167) group will have a characteristic chemical shift.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 - 162 |

| C-3 | ~110 - 114 |

| C-4 | ~138 - 142 |

| C-5 | ~130 - 135 |

| C-6 | ~148 - 152 |

| -CH₃ | ~40 - 45 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, the key expected correlations would be between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~6.6 ppm would correlate with the carbon signal at ~112 ppm, confirming the assignment of H-3 and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would include:

The methyl protons (~2.7 ppm) to the C-5 carbon (~133 ppm).

H-6 (~8.3 ppm) to C-5 (~133 ppm) and C-2 (~160 ppm).

H-4 (~7.6 ppm) to C-2 (~160 ppm), C-6 (~150 ppm), and C-5 (~133 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the methyl protons and the H-6 proton, providing further confirmation of the substituent's position at C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₆H₈N₂OS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₉N₂OS⁺ | 157.0430 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (in this case, the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve cleavages at the sulfoxide group and fragmentation of the pyridine ring. acs.orgresearchgate.net

A plausible fragmentation pathway would involve the loss of the methylsulfinyl group or parts of it, as well as the characteristic loss of HCN from the pyridine ring. rsc.org

Predicted MS/MS Fragmentation of [M+H]⁺

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 141.0481 | CH₄ | [M+H-CH₄]⁺ |

| 125.0532 | CH₄O | [M+H-CH₄O]⁺ |

| 94.0531 | CH₃SO | [2-aminopyridine]⁺ |

| 79.0423 | C₂H₄N₂ | [C₄H₅S]⁺ |

Note: The fragmentation pattern is a prediction and the actual observed fragments and their relative intensities may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of its bonds.

For this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its primary amine, sulfoxide, and aromatic pyridine moieties.

Expected Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium to Weak |

| Primary Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | Medium |

| Sulfoxide (S=O) | Stretching | 1070 - 1030 | Strong |

| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1400 | Medium to Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak |

| C-N | Stretching | 1335 - 1250 | Medium |

| C-S | Stretching | 800 - 600 | Weak |

The primary amine group (-NH₂) is anticipated to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. vscht.czresearchgate.net A medium intensity N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. researchgate.net

The sulfoxide group (S=O) is characterized by a strong absorption band, typically appearing in the 1070-1030 cm⁻¹ range. This intense peak is a key diagnostic marker for the presence of the sulfinyl functional group.

The pyridine ring will contribute to several bands in the spectrum. Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The C-N stretching of the aromatic amine is predicted to be in the 1335-1250 cm⁻¹ range. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and its packing in the solid state.

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, a hypothetical analysis would yield critical structural parameters. If single crystals of sufficient quality were obtained, X-ray diffraction analysis would reveal:

Bond Lengths and Angles: Precise measurements of all covalent bonds, such as the C-S, S=O, C-N, and bonds within the pyridine ring. These values can provide insight into bond order and hybridization.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. The primary amine group can act as a hydrogen bond donor, while the sulfoxide oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing. For instance, a study of the related compound 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) revealed intricate hydrogen bonding networks involving the amine and pyridinium (B92312) moieties. wpmucdn.com

Crystal System and Space Group: This information describes the symmetry and repeating unit of the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Key Bond Lengths (Å) | C-S, S=O, C-N |

| Key Bond Angles (°) | C-S-O, C-C-N |

| Hydrogen Bonding Interactions | Donor-Acceptor Distances and Angles |

Vibrational Spectroscopy (Raman) for Molecular Structure Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic ring and the C-S bond.

Expected Raman Spectral Features for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |

| Aromatic Ring | C-H in-plane bending | 1300 - 1000 | Medium |

| C-S | Stretching | 800 - 600 | Medium to Strong |

| S=O | Stretching | 1070 - 1030 | Medium |

| N-H | Stretching | 3500 - 3300 | Weak |

The symmetric vibrations of the pyridine ring, such as the ring breathing mode, are often strong in the Raman spectrum. The C-S stretching vibration is also expected to give a more intense signal in the Raman spectrum compared to the IR spectrum. In contrast, the polar N-H and S=O stretching vibrations are anticipated to be weaker in the Raman spectrum. A study on the vibrational spectra of the related molecule 2-amino-5-bromopyridine (B118841) utilized both FTIR and laser Raman spectroscopy to assign the various vibrational modes based on normal coordinate calculations, demonstrating the synergy of these two techniques. libretexts.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of a molecule. For this compound, methods like DFT with the B3LYP functional and a basis set such as 6-311G(d,p) are commonly used to achieve a balance between computational cost and accuracy. nih.govresearchgate.net These calculations allow for the optimization of the molecule's geometry to its lowest energy state and the subsequent analysis of its electronic properties.

The three-dimensional structure of this compound is not rigid, possessing several rotatable bonds that give rise to different conformers. The most significant conformational flexibility arises from the rotation around the C5-S bond, which dictates the orientation of the methanesulfinyl group relative to the pyridine ring.

A computational conformational analysis would typically involve a systematic scan of the potential energy surface by rotating the dihedral angle (N1-C5-S-C(methyl)). The energy of the molecule is calculated at each incremental step, resulting in a conformational energy profile. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them. researchgate.net For this compound, the primary conformers would be distinguished by the relative positioning of the sulfoxide oxygen and the methyl group with respect to the aromatic ring. The stability of these conformers is influenced by a combination of steric hindrance and electronic interactions, such as hyperconjugation. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C5-S-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° | 1.5 | 10 |

| B | 90° | 0.0 | 70 |

| C | 180° | 0.8 | 20 |

Note: This data is illustrative and based on typical findings for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy and spatial distribution of these orbitals provide critical information about the molecule's reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, specifically with high coefficients on the nitrogen of the amino group and the π-system of the ring. This indicates that these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the pyridine ring and the electron-withdrawing sulfinyl group, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -5.98 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.12 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.86 | Indicates molecular stability and reactivity |

Note: These values are representative examples calculated at a typical DFT level of theory.

An Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. deeporigin.com It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for both electrophilic and nucleophilic reactions. nih.gov

In the MEP map of this compound, distinct regions of charge would be visible.

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the pyridine ring, the oxygen atom of the sulfinyl group, and the nitrogen of the amino group due to the presence of lone pairs of electrons. malayajournal.orgresearchgate.net

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atoms of the amino group would exhibit a strong positive potential, making them potential hydrogen bond donors.

Neutral Potential (Green): These regions, typically the carbon backbone of the pyridine ring and the methyl group, are less likely to be involved in initial electrostatic interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to map out the entire reaction coordinate, providing a detailed understanding of the transformation.

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction, as its energy determines the activation barrier.

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) algorithms, are employed to find the geometry of the transition state. Once a candidate TS structure is located, its identity must be confirmed through a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, effectively the motion of breaking and forming bonds during the reaction. researchgate.net

An energy profile, or reaction coordinate diagram, visually represents the energy changes that occur as a reaction progresses from reactants to products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a comprehensive map of the reaction pathway can be constructed.

Table 3: Hypothetical Energy Profile for the Oxidation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O₂ | 0.0 |

| Transition State | [TS complex] | +15.2 |

| Products | 5-Methanesulfonylpyridin-2-amine + H₂O | -45.8 |

Note: This data is illustrative of a typical oxidation reaction profile.

Computational and Theoretical Chemistry Studies of 5 Methanesulfinylpyridin 2 Amine

Computational and theoretical chemistry provide powerful tools to investigate the properties and behavior of molecules like 5-Methanesulfinylpyridin-2-amine at an atomic level. These in silico methods allow for the prediction of various characteristics, complementing experimental data and guiding further research.

Application As a Versatile Chemical Building Block and Intermediate

Precursor in the Synthesis of Functionalized Heterocyclic Compounds

The bifunctional nature of 5-Methanesulfinylpyridin-2-amine, possessing both a primary amino group and a pyridine (B92270) ring nitrogen, makes it an ideal precursor for the synthesis of a variety of functionalized heterocyclic compounds. These reactions often involve the participation of the amino group in cyclization processes to form fused ring systems.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic chemistry. The 2-aminopyridine (B139424) moiety within this compound is a well-established synthon for constructing fused bicyclic and polycyclic heterocyclic systems. nih.govmarquette.eduopenmedicinalchemistryjournal.com These reactions are pivotal for generating molecular scaffolds with potential applications in medicinal chemistry and materials science. marquette.edunih.gov

The primary amino group and the endocyclic nitrogen atom of the pyridine ring can participate in cyclization reactions with appropriate bielectrophilic reagents to yield fused pyrimidine (B1678525) and quinazoline (B50416) derivatives. For instance, the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines. nih.govmdpi.com Similarly, condensation with ortho-aminoaryl ketones can yield quinazoline structures. nih.govmarquette.edu While specific examples detailing the use of this compound in these annulation reactions are not extensively documented in publicly available literature, the reactivity of the core 2-aminopyridine structure is well-established. The electron-withdrawing nature of the 5-methanesulfinyl group is expected to influence the nucleophilicity of the amino group and the pyridine nitrogen, potentially affecting reaction conditions and product yields.

| Fused Ring System | General Reactants for 2-Aminopyridine Core | Potential Product Class |

| Pyridopyrimidine | α,β-Unsaturated Carbonyls, β-Ketoesters | Fused Pyrimidine Derivatives |

| Quinazoline | 2-Aminoaryl Ketones, Anthranilic Acid Derivatives | Fused Quinazoline Derivatives |

| Triazolopyridine | Reagents providing a N-N unit | Fused Triazole Derivatives |

This table presents potential annulation reactions based on the known reactivity of the 2-aminopyridine scaffold.

The primary amino group of this compound readily undergoes condensation reactions with a variety of carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, also known as Schiff bases. openpr.com This reaction is a fundamental transformation in organic chemistry and serves as a gateway to a wide array of other functional groups and molecular architectures. openpr.com The reaction is typically acid-catalyzed and proceeds via the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. openpr.com

The resulting imines from this compound are themselves versatile intermediates. The imine nitrogen can act as a directing group in metal-catalyzed C-H activation reactions, and the C=N bond can be reduced to form secondary amines or be subjected to nucleophilic attack. The presence of the methanesulfinyl group can modulate the electronic properties and reactivity of these imine derivatives.

| Carbonyl Compound | Reaction Type | Product |

| Aldehyde | Condensation | N-(aryl/alkyl)imino-5-methanesulfinylpyridin-2-amine |

| Ketone | Condensation | N-(diaryl/dialkyl)methylidene-5-methanesulfinylpyridin-2-amine |

This table illustrates the expected products from the condensation of this compound with common carbonyl compounds.

Scaffold for the Development of Advanced Organic Materials (Excluding specific product details)

The structural features of this compound make it an interesting scaffold for the development of advanced organic materials. The aromatic pyridine ring, coupled with the potential for further functionalization, provides a basis for creating molecules with specific electronic and photophysical properties.

Aminopyridine derivatives can be incorporated into polymer backbones or used as monomers in polymerization reactions. The amino group provides a reactive handle for incorporation into polymer chains through techniques such as polycondensation or as a site for grafting onto existing polymers. While specific research on the use of this compound in polymer chemistry is not widely reported, the general utility of aminopyridines as building blocks for functional polymers is recognized. The presence of the sulfoxide (B87167) group could potentially impart desirable properties such as increased polarity or specific interactions within the polymer matrix.

Aromatic amines are key components in the synthesis of a vast array of functional dyes and pigments, particularly azo dyes. nih.govnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. nih.govnih.gov The 2-amino group of this compound can be diazotized to form a diazonium salt, which can then be reacted with various coupling partners (e.g., phenols, anilines, or active methylene (B1212753) compounds) to produce a range of azo dyes. researchgate.netproquest.com

The color and properties of the resulting dyes would be influenced by the electronic nature of the entire molecule, including the pyridine ring and the 5-methanesulfinyl substituent. The sulfoxide group, being polar, could affect the solubility and fastness properties of the dyes.

Role in Agrochemical Research and Development (Excluding specific product details)

Pyridine-based compounds are a significant class of agrochemicals, exhibiting a broad spectrum of activities including fungicidal, insecticidal, and herbicidal properties. nih.govresearchgate.net The pyridine ring is a common scaffold in many commercial pesticides. nih.gov Furthermore, organosulfur compounds, including those containing a sulfoxide group, are also known to be biologically active and have been utilized in the development of agrochemicals. britannica.comnih.gov Dimethyl sulfoxide (DMSO) itself is used as a solvent and carrier for some pesticides. openpr.combritannica.com

Given these precedents, this compound represents a scaffold that combines two moieties of interest in agrochemical research: a pyridine ring and a sulfoxide group. Researchers in this field often synthesize libraries of related compounds to explore structure-activity relationships. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel compounds for screening in agrochemical discovery programs. The synthesis of pyridinyl-pyrimidine structures, for example, has been a fruitful area in the search for new insecticides. nih.gov

Design of Herbicidal Agents

While pyridine-based compounds are a well-established class of herbicides, specific studies detailing the use of this compound as a precursor or intermediate in the synthesis of herbicidal agents are not found in the current body of scientific literature. The electronic and steric properties imparted by the methanesulfinyl and amine groups could theoretically be exploited in the design of new herbicidal molecules, but experimental data to support this is not available.

Development of Insecticidal Compounds

Similarly, the direct application of this compound in the development of insecticidal compounds has not been documented in published research. The broader class of pyridine derivatives has been investigated for insecticidal properties. However, specific structure-activity relationship studies involving the this compound scaffold are not publicly available.

Ligand Design in Coordination Chemistry and Catalysis

The potential of this compound in ligand design for coordination chemistry and catalysis is an area that remains largely unexplored in academic and industrial research, based on available information.

Chelation Properties and Metal Complex Formation

The structure of this compound contains multiple potential coordination sites, including the pyridine nitrogen, the amine nitrogen, and the oxygen atom of the sulfinyl group. This suggests that it could act as a bidentate or even a tridentate ligand, forming stable complexes with various metal ions. However, there are no specific studies that have synthesized or characterized metal complexes of this compound to confirm its chelation properties and coordination modes.

Application in Homogeneous and Heterogeneous Catalysis

Given the lack of information on its metal complexes, the application of this compound-based catalysts in either homogeneous or heterogeneous catalysis is not reported in the scientific literature. The development of such catalytic systems would first require a fundamental understanding of its coordination chemistry.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Accessing Diverse Analogs

The generation of analogs of 5-Methanesulfinylpyridin-2-amine is crucial for exploring its full potential in various applications. Current research efforts are moving beyond classical synthetic methods to embrace more versatile and efficient strategies. One promising approach involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. nih.gov The development of an MCR strategy for 2-aminopyridine (B139424) derivatives could enable the rapid generation of a library of analogs with diverse substitution patterns. nih.govresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for introducing a wide range of aryl and heteroaryl substituents at various positions on the pyridine (B92270) ring. mdpi.com This methodology has been successfully employed in the synthesis of 2-amino-5-aryl-pyridines and could be adapted to create a diverse library of this compound analogs. nih.gov The synthesis of piperidine (B6355638) derivatives through various catalytic methods also presents avenues for creating more complex and three-dimensional analogs. mdpi.com The exploration of novel reagents and catalytic systems, including those based on other transition metals, is an active area of investigation to broaden the scope of accessible analogs. nih.govacs.org

Integration into High-Throughput Synthesis and Screening Platforms

The potential of this compound and its derivatives as bioactive molecules necessitates the use of high-throughput synthesis (HTS) and high-throughput screening (HTS) platforms to accelerate the discovery process. The development of robust and automated synthetic routes is a prerequisite for generating large compound libraries for screening. Methodologies that are amenable to automation, such as solid-phase synthesis or flow chemistry, are being explored for the synthesis of related heterocyclic compounds and could be adapted for this scaffold.

On the screening front, the development of efficient assays to detect the production of sulfoxides is crucial for identifying improved biocatalysts or new bioactive compounds. nih.govnih.gov A notable example is the identification of 2-amino-5-aryl-pyridines as selective CB2 agonists through a high-throughput screen of a large compound collection. nih.gov This demonstrates the power of HTS in identifying novel biological activities for this class of compounds. Future efforts will likely focus on developing specific and sensitive assays tailored to the anticipated biological targets of this compound analogs.

Advanced Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, advanced computational studies can provide valuable insights into its structure-activity relationships (SAR) and guide the design of new analogs with improved properties. Density Functional Theory (DFT) calculations, for instance, can be employed to analyze the optimized molecular structure, electronic properties, and reactivity of the molecule. tandfonline.com

Methods such as the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can shed light on the molecule's kinetic stability and chemical reactivity. tandfonline.com Furthermore, molecular electrostatic potential (MEP) analysis can predict sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. tandfonline.com Molecular docking studies are also crucial for predicting the binding modes of this compound analogs with their biological targets, which can help in prioritizing compounds for synthesis and biological evaluation. researchgate.netmdpi.com The application of these computational tools to a close analog, 2-amino-5-methyl-pyridine, has already demonstrated their utility in predicting druglikeness and binding interactions. tandfonline.com

Applications in Chemical Biology and Proteomics (Methodological Focus)

The unique chemical properties of this compound make it an attractive scaffold for the development of chemical probes for chemical biology and proteomics. The sulfinyl group, in particular, can be a target for the design of covalent probes. The principles of designing chemical probes, such as those based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, can be applied to create probes that can covalently label specific amino acid residues in proteins. rsc.orgresearchgate.net

By attaching a reporter tag (e.g., a fluorophore or a biotin) to the this compound scaffold, researchers can create tools to identify and study the protein targets of this molecule in a complex biological system. This approach, known as activity-based protein profiling (ABPP), is a powerful technique for target deconvolution and understanding the mechanism of action of bioactive compounds. The development of such probes based on the this compound scaffold is a promising area for future research.

Exploration of New Catalytic Transformations Involving the Scaffold

The reactivity of the this compound scaffold can be harnessed for the development of new catalytic transformations. The pyridine nitrogen and the amino group can act as directing groups for C-H functionalization reactions, allowing for the selective introduction of new functional groups at specific positions on the pyridine ring. Palladium-catalyzed C-H halogenation of pyridyl sulfides has been demonstrated to proceed without oxidation of the sulfur atom, providing a direct route to functionalized sulfides that can be further elaborated. nih.gov

Furthermore, the sulfoxide (B87167) moiety itself can participate in catalytic reactions. For instance, the catalytic enantioselective synthesis of pyridyl sulfoximines highlights the potential for transformations centered on the sulfur atom. nih.govacs.org The development of new catalytic methods that exploit the unique reactivity of the this compound scaffold could lead to the discovery of novel chemical transformations and the synthesis of previously inaccessible molecules. The catalytic oxidation of sulfides to sulfoxides is another area of interest, with various methods being developed for this transformation. researchgate.netcapes.gov.br

Sustainable and Eco-Friendly Approaches in its Synthesis and Derivatization

In line with the growing importance of green chemistry, the development of sustainable and eco-friendly methods for the synthesis and derivatization of this compound is a key research direction. This includes the use of environmentally benign solvents, such as ethanol (B145695) or water, and the development of catalytic reactions that minimize waste generation. rsc.orgnih.govacs.org Microwave-assisted synthesis has been shown to be an efficient and green method for the synthesis of pyridine derivatives, often leading to shorter reaction times and higher yields. nih.govacs.org

The use of recoverable and reusable catalysts is another important aspect of sustainable chemistry. google.com For instance, the development of processes for the recovery of pyridine and its derivatives from reaction mixtures using eco-friendly solvents can significantly reduce the environmental impact of the synthesis. google.com Future research in this area will focus on developing a fully green synthetic route to this compound and its analogs, from the choice of starting materials to the final purification steps.

Q & A

Basic: What are the optimal synthetic routes for 5-Methanesulfinylpyridin-2-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example:

- Step 1 : Introduction of the methanesulfinyl group via oxidation of a methylthio precursor using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature .

- Step 2 : Selective amination at the 2-position using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig conditions with Pd(OAc)₂/Xantphos) to ensure regioselectivity .

- Optimization : Solvent polarity (e.g., DMF vs. toluene), reaction time, and catalyst loading significantly impact yield. For instance, extended reaction times in polar solvents can reduce byproduct formation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Contradictions often arise from tautomerism or dynamic sulfinyl group conformation. Methodological strategies include:

- Multi-technique validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

- X-ray crystallography : Resolve ambiguous proton assignments by determining the crystal structure, as demonstrated for similar pyrimidine derivatives .

- Variable-temperature NMR : Monitor conformational changes of the sulfinyl group at low temperatures to stabilize specific rotamers .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility differences, as shown for structurally related fluoropyridines .

- Acid-base extraction : Exploit the compound’s basic amine group by adjusting pH to precipitate impurities .

Advanced: What strategies enhance the stability of this compound under various storage conditions?

- Lyophilization : Convert aqueous solutions into stable powders to prevent hydrolysis of the sulfinyl group .

- Inert atmosphere storage : Use argon or nitrogen-filled vials to mitigate oxidation, particularly for light-sensitive batches .

- Additives : Include antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to prolong shelf life .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

- NMR spectroscopy : -NMR identifies amine protons (~5-6 ppm) and sulfinyl group coupling patterns. -NMR (if fluorinated analogs exist) confirms substituent positions .

- Mass spectrometry : HRMS with ESI+ ionization validates molecular formula (e.g., C₆H₈N₂OS requires m/z 156.0362) .

- IR spectroscopy : Detect characteristic N-H stretches (~3350 cm⁻¹) and S=O vibrations (~1040 cm⁻¹) .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, sulfinyl oxygen’s lone pairs may direct electrophilic aromatic substitution .

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) by simulating interactions between the sulfinyl group and active-site residues .

- Solvent effect simulations : Use COSMO-RS to optimize reaction solvents for SNAr or cross-coupling reactions .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

- Oxidation overreach : Excess oxidants may convert sulfinyl to sulfonyl groups. Mitigate by monitoring reaction progress with TLC and quenching with Na₂S₂O₃ .

- Amination inefficiency : Competing side reactions (e.g., dimerization) are minimized by using bulky ligands (e.g., DavePhos) in palladium catalysis to enhance selectivity .

- Byproduct formation : Employ scavenger resins (e.g., QuadraPure™) to remove residual catalysts or impurities .

Advanced: What role does the sulfinyl group play in biological activity, and how can this be investigated?

- Structure-activity relationship (SAR) studies : Synthesize analogs with sulfonyl or thioether groups and compare inhibitory effects on target enzymes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the sulfinyl group and protein targets .

- Metabolic stability assays : Use liver microsomes to assess if the sulfinyl group undergoes cytochrome P450-mediated oxidation, impacting drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.